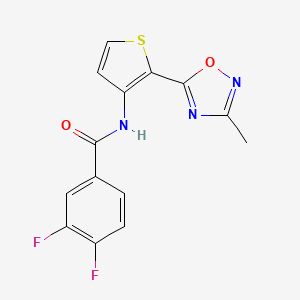

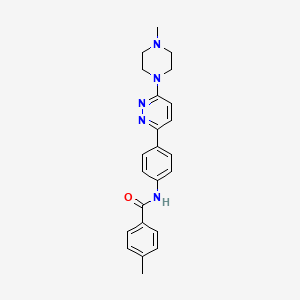

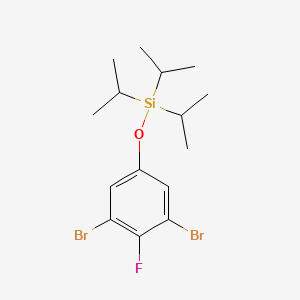

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide, also known as DMOTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Nitric Oxide Donors

The compound’s structure suggests potential as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in biological processes, including vasodilation, platelet aggregation inhibition, apoptosis, and neurotransmission. Furoxans, a class of 1,2,5-oxadiazole oxides, are known NO donors. Recent research has focused on fluorofuroxans, which exhibit photoinduced NO donor ability. The synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide from 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide using tetrabutylammonium fluoride or cesium fluoride demonstrates its potential as a NO donor .

Medicinal Chemistry Applications

Fluorine substitution in organic compounds can significantly impact their biological activity. In the case of 3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide , the presence of fluorine atoms may enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions. Researchers exploring drug design and medicinal chemistry may find this compound relevant.

Photoinduced Nitric Oxide Donors

Given its structural features, this compound could serve as a photoinduced nitric oxide donor (PINOD). PINODs allow spatiotemporal control of NO delivery, especially when light-induced reactivity is required. Fluorofuroxans, including the synthesized compound, exhibit PINOD character upon UV-induced isomerization. Further studies could explore its potential in targeted NO release .

Biological Studies

Researchers investigating NO-related biological effects may find this compound valuable. Its ability to release NO could impact cellular processes, making it relevant for studies related to vasodilation, platelet function, and neuronal signaling .

Computational Chemistry

The compound’s unique structure warrants computational investigations. Density functional theory (DFT) calculations could provide insights into its electronic properties, stability, and reactivity. Researchers may explore its interactions with other molecules using quantum chemical methods .

Anti-HIV-1 Research

While not directly studied for anti-HIV-1 activity, the compound’s indole-based structure shares similarities with other indole derivatives investigated for their potential against HIV-1. Researchers could explore its interactions with viral proteins and evaluate its antiviral properties .

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-17-14(21-19-7)12-11(4-5-22-12)18-13(20)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESCZKBOYLWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)

![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)